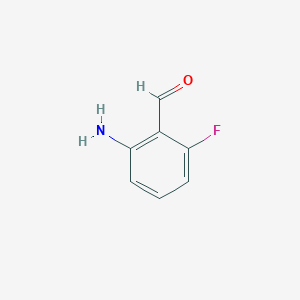

2-氨基-6-氟苯甲醛

描述

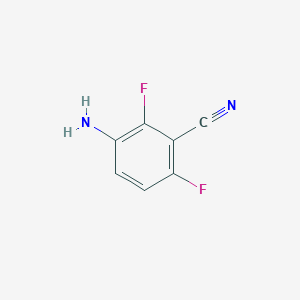

“2-Amino-6-fluorobenzaldehyde” is a unique chemical compound with the empirical formula C7H6FNO . It has a molecular weight of 139.13 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “2-Amino-6-fluorobenzaldehyde” is represented by the SMILES string O=CC(C(N)=CC=C1)=C1F . This notation provides a way to represent the structure of the compound in a textual format.

科学研究应用

Medicinal Chemistry

Application Summary

2-Amino-6-fluorobenzaldehyde is used in the synthesis of biologically active compounds, particularly in the development of pharmaceuticals.

Methods of Application

The compound is often involved in multicomponent reactions, such as the synthesis of benzothiazole derivatives, which are known for their wide range of biological activities .

Results and Outcomes

These derivatives have shown a spectrum of biological activity, including antiviral, antimicrobial, and anti-inflammatory effects. The synthesis methods aim for high yields and green chemistry principles, often using water as a solvent to reduce environmental impact .

Organic Synthesis

Application Summary

It serves as a building block for various organic compounds due to its reactive aldehyde group and amino functionality.

Methods of Application

One common method is the Knoevenagel condensation, where 2-Amino-6-fluorobenzaldehyde reacts with compounds containing active methylene groups .

Results and Outcomes

The reactions typically result in high yields of the desired products, which can be further used in the synthesis of more complex molecules .

Material Science

Application Summary

This chemical is used in the design and synthesis of new materials with potential electronic or photonic properties.

Methods of Application

The compound’s structure allows for the introduction of fluorine atoms into polymeric materials, altering their properties .

Results and Outcomes

The outcomes often include materials with improved thermal stability, altered refractive indices, or enhanced electronic conductivity .

Agricultural Chemistry

Application Summary

2-Amino-6-fluorobenzaldehyde can be used to create compounds with potential as pesticides or herbicides.

Methods of Application

Synthesis involves creating derivatives that interact with specific biological targets in pests or weeds .

Results and Outcomes

Derivatives have been found to exhibit insecticidal and herbicidal effects, providing a basis for developing new agricultural chemicals .

Environmental Science

Application Summary

In environmental science, it’s used to study degradation processes and the formation of environmentally benign byproducts.

Methods of Application

The compound is subjected to various environmental conditions to simulate natural degradation processes .

Results and Outcomes

Studies focus on the breakdown products and their toxicity, aiming to understand the environmental impact of chemical pollutants .

Analytical Chemistry

Application Summary

It’s utilized as a standard or reagent in analytical methods to detect or quantify other substances.

Methods of Application

2-Amino-6-fluorobenzaldehyde is used in chromatography and spectrometry as a comparison standard due to its distinct chemical properties .

Results and Outcomes

The use of this compound in analytical techniques has led to the development of sensitive and accurate methods for the analysis of complex samples .

Building on the previous applications, here’s an additional application of “2-Amino-6-fluorobenzaldehyde” in a scientific research context:

Synthesis of Biologically Active Derivatives

Application Summary

2-Amino-6-fluorobenzaldehyde is instrumental in synthesizing derivatives that exhibit significant biological activity.

Methods of Application

The compound is used to acylate 2-amino-6-nitrobenzothiazole, followed by reduction and substitution processes to introduce various functional groups .

Results and Outcomes

The derivatives formed through these methods have potential applications in medicinal chemistry, particularly for their therapeutic properties .

This application demonstrates the versatility of 2-Amino-6-fluorobenzaldehyde in contributing to the development of new compounds with potential health benefits. As always, for the most current and detailed information, consulting the latest scientific publications and databases is recommended.

Neuroprotective Drug Synthesis

Application Summary

2-Amino-6-fluorobenzaldehyde is used in synthesizing derivatives related to neuroprotective drugs like riluzole .

Methods of Application

The synthesis involves creating benzoxazole and benzothiazine derivatives that are structurally related to known neuroprotective compounds .

Results and Outcomes

The new series of derivatives have been evaluated for their potential in treating neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) .

Green Chemistry

Application Summary

The compound plays a role in green chemistry, particularly in reactions that are environmentally friendly and sustainable .

Methods of Application

One example is the use of 2-Amino-6-fluorobenzaldehyde in multicomponent reactions that proceed without solvents under microwave irradiation, using scandium triflate as a catalyst .

Results and Outcomes

These methods lead to high yields of bioactive derivatives while minimizing environmental impact, aligning with the principles of green chemistry .

属性

IUPAC Name |

2-amino-6-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYBIYUFOUZEOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-fluorobenzaldehyde | |

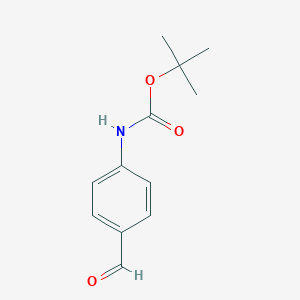

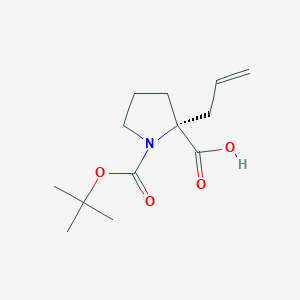

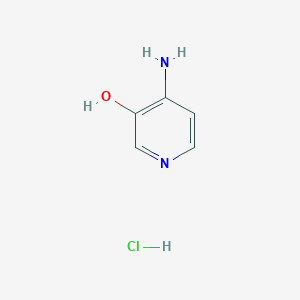

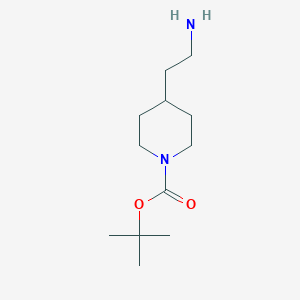

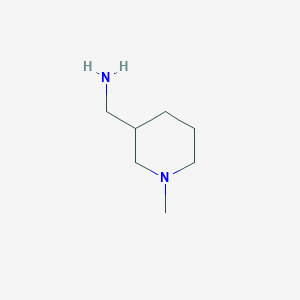

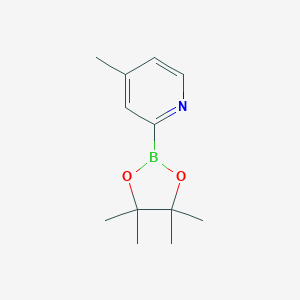

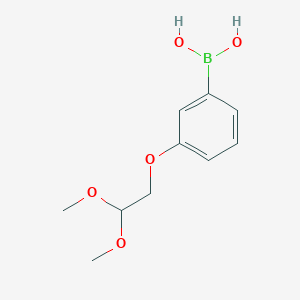

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B111871.png)